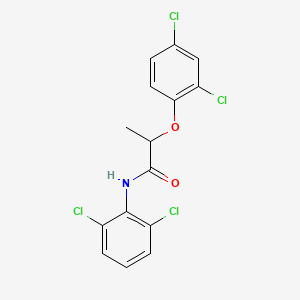
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide, also known as Dichlorprop-P, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of phenoxy herbicides, which are known for their selective action on dicotyledonous plants. Dichlorprop-P is a white crystalline solid, with a molecular weight of 361.1 g/mol and a melting point of 86-89°C.
作用機序
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP acts by disrupting the growth and development of dicotyledonous plants. It is taken up by the plant through the leaves and roots and translocated to the growing points, where it inhibits the activity of the enzyme acetyl CoA carboxylase (ACC). ACC is involved in the biosynthesis of fatty acids, which are essential for the growth and development of the plant. By inhibiting ACC, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP disrupts the production of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ACC, as mentioned above, but it also disrupts the synthesis of other important plant hormones such as auxins and cytokinins. This leads to a range of physiological effects, including stunted growth, wilting, and chlorosis.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on dicotyledonous plants makes it a useful tool for researchers studying plant physiology and biochemistry. However, its toxicity to humans and animals limits its use in certain experiments, and precautions must be taken to ensure the safety of researchers.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP. One area of interest is its potential use in medicine as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its impact on soil microorganisms and the environment. More research is needed to determine the long-term effects of 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP on soil health and the potential for leaching into groundwater. Finally, there is a need for the development of new herbicides with improved selectivity and reduced environmental impact.
合成法
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP involves the reaction of 2,4-dichlorophenol with 2,6-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with propionyl chloride to form the final product, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP. The overall reaction can be represented as follows:
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been extensively studied for its herbicidal activity, but it has also been investigated for its potential use in other fields such as medicine and environmental science. In medicine, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been shown to have anti-inflammatory and analgesic properties, and it has been suggested as a potential treatment for arthritis and other inflammatory diseases. In environmental science, 2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamideP has been studied for its impact on soil microorganisms and its potential to leach into groundwater.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,6-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl4NO2/c1-8(22-13-6-5-9(16)7-12(13)19)15(21)20-14-10(17)3-2-4-11(14)18/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIGZTSDGTYXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=C1Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5315849.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)

![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)